molecular formula C18H18ClN5O2S B2806857 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898624-61-8

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2806857
CAS No.: 898624-61-8
M. Wt: 403.89
InChI Key: AMBHKZBQKVJHFG-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide ( 898624-61-8) is a synthetic small molecule with a molecular formula of C18H18ClN5O2S and a molecular weight of 403.89 g/mol . This chemical entity belongs to the 1,2,4-triazole class of heterocyclic compounds, which are extensively investigated in medicinal chemistry for their broad spectrum of biological activities . The core 1,2,4-triazole structure is a privileged scaffold in pharmaceutical development, featured in numerous therapeutic agents, and is known for its significant antibacterial and potential antiviral properties . The structure of this acetamide derivative includes key pharmacophoric features: a 4-amino-1,2,4-triazole ring, a benzyl substituent, and a (5-chloro-2-methoxyphenyl)acetamide group connected via a sulfanyl bridge. This molecular architecture suggests potential for diverse research applications, particularly in the development of novel antimicrobial agents to address drug-resistant bacterial strains, which the World Health Organization has classified as a critical priority . The compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-26-15-8-7-13(19)10-14(15)21-17(25)11-27-18-23-22-16(24(18)20)9-12-5-3-2-4-6-12/h2-8,10H,9,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHKZBQKVJHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under controlled conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 5-chloro-2-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has diverse applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position 5: Benzyl (target compound) vs. furan or pyridinyl groups (other analogues) significantly alters activity.
  • Aryl Acetamide Modifications : The 5-chloro-2-methoxyphenyl group in the target compound provides balanced electron effects, enhancing stability compared to purely electron-withdrawing (e.g., nitro groups) or electron-donating (e.g., methyl) substituents .

Anti-Exudative Activity

The target compound demonstrated 42% inhibition of exudate volume in a rat formalin-induced edema model at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg, 45% inhibition) . In contrast, furan-substituted triazole acetamides (e.g., 5-(furan-2-yl) derivatives) showed slightly lower efficacy (35–38% inhibition), suggesting benzyl groups enhance anti-inflammatory potency .

Antimicrobial Activity

aureus and E. coli . Electron-withdrawing groups (e.g., chloro) at the ortho position of the phenyl ring correlate with improved Gram-positive activity .

Anticancer Potential

Triazole acetamides with bulky aromatic substituents (e.g., 4-phenyl and methylsulfanyl benzyl groups) demonstrated cytotoxic effects against human cancer cell lines (IC50: 9.3–14.7 µM) . The target compound’s benzyl group may similarly enhance apoptosis induction, though specific data are lacking.

Biological Activity

The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a triazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiproliferative effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H13N5OSC_{11}H_{13}N_5OS, with a molecular weight of approximately 263.32 g/mol. It features a triazole ring, a benzyl group, and an acetamide moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC11H13N5OSC_{11}H_{13}N_5OS
Molecular Weight263.32 g/mol
CAS Number13373-10-9

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. In vitro assays have shown that it possesses notable antibacterial activity, likely due to its ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation : The compound has shown IC50 values in the micromolar range against various cancer cell lines.
  • Disruption of signaling pathways : It may interfere with pathways related to cell survival and proliferation, such as the Bcl-2 family proteins.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Protein Binding : The compound interacts with specific proteins involved in cell signaling and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival or microbial growth.
  • Induction of Apoptosis : Through various signaling cascades, the compound promotes programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the triazole ring and substituents on the benzyl and acetamide groups significantly influence biological activity. For instance:

  • Benzyl Substitution : Variations in the benzyl group can enhance antimicrobial potency.
  • Triazole Ring Modifications : Alterations to the triazole ring can improve anticancer activity by enhancing binding affinity to target proteins.

Case Studies

  • Anticancer Efficacy Study : A study evaluated the effectiveness of this compound against human lung carcinoma cells (A549). The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Activity Assessment : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Q & A

Basic: What are the key structural features influencing the compound’s biological activity?

The compound’s activity is driven by its triazole core, sulfanyl-acetamide linkage, and substituents:

  • Triazole ring : Enhances hydrogen bonding and π-π stacking with biological targets .
  • Sulfanyl group : Facilitates thiol-disulfide exchange reactions, critical for modulating enzyme activity .
  • Benzyl and chloro-methoxyphenyl groups : Improve lipophilicity and target selectivity, particularly in membrane-bound proteins .
    Methodological Insight : Comparative studies of analogs show that replacing the benzyl group with furan or pyridinyl moieties reduces antimicrobial efficacy by 30–50%, highlighting the importance of aromatic substituents .

Basic: What synthetic strategies are employed for this compound?

Synthesis involves a multi-step protocol:

Triazole formation : Cyclization of thiosemicarbazide derivatives under reflux with acetic acid (80–100°C) .

Sulfanyl-acetamide coupling : Reaction of the triazole-thiol with chloroacetamide derivatives in basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Critical parameters : Solvent polarity (DMF vs. THF) impacts coupling efficiency by ~20% .

Basic: How is structural characterization performed post-synthesis?

  • NMR spectroscopy : Confirms regioselectivity of triazole substitution (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 458.0921) .
  • IR spectroscopy : Identifies key functional groups (e.g., N-H stretch at 3350 cm⁻¹ for the acetamide group) .

Advanced: How can reaction conditions be optimized for higher yield?

  • Temperature control : Increasing the cyclization step to 100°C improves triazole ring formation yield by 15% but risks decomposition beyond 110°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the sulfanyl coupling step compared to THF .
  • Catalyst use : Adding catalytic KI accelerates thiol-acetamide coupling, reducing reaction time from 12h to 6h .
    Data-driven approach : Design of Experiments (DoE) models can identify interaction effects between pH, temperature, and solvent .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Substituent variability : Analog studies show that replacing the 5-chloro-2-methoxyphenyl group with a 4-methylphenyl reduces anticancer IC₅₀ from 12 µM to >50 µM .
  • Assay conditions : Varying pH (7.4 vs. 6.5) alters the compound’s protonation state, affecting enzyme inhibition by ~40% .
    Resolution strategy :
    • Standardize bioassays (e.g., fixed pH, consistent cell lines).
    • Perform SAR studies to isolate substituent effects .

Advanced: What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to kinase active sites, driven by triazole–arginine interactions .
  • MD simulations : 100-ns trajectories show stable binding with EGFR tyrosine kinase, but instability in aqueous environments due to the hydrophobic benzyl group .
    Validation : Cross-correlate docking scores with experimental IC₅₀ values to refine predictive models .

Advanced: How does the compound’s reactivity inform derivatization?

  • Oxidation : The sulfanyl group reacts with H₂O₂ to form sulfonyl derivatives, enhancing water solubility but reducing membrane permeability .
  • Nucleophilic substitution : The chloro-methoxyphenyl group allows substitution with amines or thiols to modulate electronic properties .
    Example : Replacing the methoxy group with a nitro group increases oxidative stability but decreases bioavailability by 25% .

Advanced: What analytical techniques quantify stability under physiological conditions?

  • HPLC-UV : Monitors degradation at 254 nm in PBS (pH 7.4), showing 85% stability over 24h at 37°C .
  • LC-MS/MS : Identifies hydrolysis byproducts (e.g., free triazole and acetamide fragments) .
    Key finding : Degradation accelerates in acidic conditions (pH 5.0), with 40% decomposition within 8h .

Advanced: How to design SAR studies for this compound?

Step 1 : Synthesize analogs with systematic substituent variations (e.g., benzyl → pyridinyl, chloro → fluoro) .
Step 2 : Test against a panel of targets (e.g., kinases, microbial strains) .
Step 3 : Correlate structural features with activity using QSAR models:

SubstituentAnticancer IC₅₀ (µM)LogP
5-Benzyl12.3 ± 1.23.2
5-Pyridinyl38.7 ± 3.12.1
5-Furan-2-yl45.6 ± 4.51.8
Data adapted from

Advanced: What are the compound’s limitations in in vivo models?

  • Poor bioavailability : LogP = 3.2 limits aqueous solubility, requiring formulation with cyclodextrin or liposomes .
  • Metabolic instability : CYP3A4-mediated oxidation reduces plasma half-life to 2.3h in murine models .
    Mitigation : Co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life to 4.1h .

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